1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea
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Overview
Description
4-(trifluoromethoxy)-3’,5’-bis(trifluoromethyl)carbanilide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoromethyl groups imparts significant stability and lipophilicity to the molecule, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts under mild conditions . This reaction is favored due to its functional group tolerance and environmental benignity .
Industrial Production Methods
These reagents have been developed to overcome the challenges associated with the synthesis of CF3O-containing compounds, such as indirect synthetic strategies and volatile reagents .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethoxy)-3’,5’-bis(trifluoromethyl)carbanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(trifluoromethoxy)-3’,5’-bis(trifluoromethyl)carbanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and lipophilicity make it useful in the development of bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)-3’,5’-bis(trifluoromethyl)carbanilide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethyl ethers: These compounds share similar stability and lipophilicity properties.
Uniqueness
4-(trifluoromethoxy)-3’,5’-bis(trifluoromethyl)carbanilide stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer unique chemical properties that are not commonly found in other fluorinated compounds .
Properties
Molecular Formula |
C16H9F9N2O2 |
---|---|
Molecular Weight |
432.24 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C16H9F9N2O2/c17-14(18,19)8-5-9(15(20,21)22)7-11(6-8)27-13(28)26-10-1-3-12(4-2-10)29-16(23,24)25/h1-7H,(H2,26,27,28) |
InChI Key |
QGRJNRBMBXWRCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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